5-(Furan-3-yl)pyridine-3-carboxylic acid

Vue d'ensemble

Description

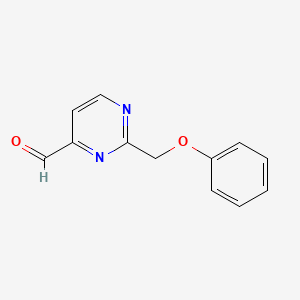

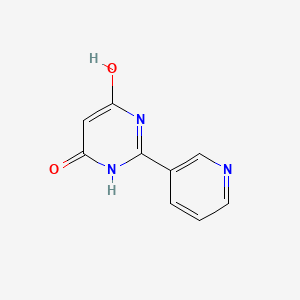

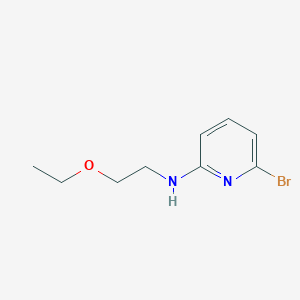

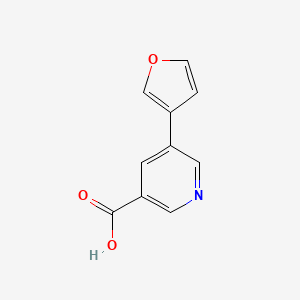

5-(Furan-3-yl)pyridine-3-carboxylic acid is a compound with a molecular weight of 189.17 . Its IUPAC name is 5-(3-furyl)nicotinic acid . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The InChI code for 5-(Furan-3-yl)pyridine-3-carboxylic acid is 1S/C10H7NO3/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Furan-3-yl)pyridine-3-carboxylic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Physical And Chemical Properties Analysis

5-(Furan-3-yl)pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 189.17 .Applications De Recherche Scientifique

Organic Synthesis and Ligand Development

Furan-containing ligands have been synthesized for the development of transition metal complexes, which exhibit significant antimicrobial activities. Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands and their transition metal complexes with metals such as Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. These compounds showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria, underscoring their potential in antimicrobial applications Patel, 2020.

Catalysis and Chemical Transformations

The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical for polymer production, demonstrates the utility of furan derivatives in sustainable chemistry. Dijkman et al. (2014) identified an FAD-dependent enzyme capable of efficiently converting HMF to FDCA, a crucial step for bio-based polymer production, showcasing an environmentally friendly alternative to traditional chemical synthesis Dijkman, Groothuis, & Fraaije, 2014.

Biocatalysis

A dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, a key renewable chemical, was developed by Jia et al. (2019). This system efficiently produced 5-formyl-2-furancarboxylic acid (FFCA) and FDCA, highlighting the role of biocatalysis in creating high-value chemicals from biomass-derived compounds Jia, Zong, Zheng, & Li, 2019.

Antiprotozoal Agents

Furan derivatives have also been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, indicating potential applications in treating diseases like malaria and sleeping sickness Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004.

Polymer and Material Science

The conversion of HMF to FDCA, a precursor for bio-based polyesters, polyamides, and polyurethanes, showcases the role of furan derivatives in developing renewable materials. Jain et al. (2015) introduced an efficient catalyst for this conversion, highlighting advancements in catalyst development for sustainable polymer production Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015.

Safety and Hazards

Mécanisme D'action

Target of Action

Furan and pyridine derivatives have been found to interact with a variety of biological targets. For instance, indole derivatives, which are structurally similar to pyridine, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action would depend on the specific biological target. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, among others .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific biological target. For instance, some indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell proliferation .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, an anti-inflammatory compound might reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the activity of some furan derivatives has been found to be affected by microbial resistance .

Propriétés

IUPAC Name |

5-(furan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKJTTWXLFXXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734681 | |

| Record name | 5-(Furan-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160106-84-2 | |

| Record name | 5-(Furan-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.